

# AMG 900 Technical Support Center: A Guide for In Vitro Studies

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## Compound of Interest

Compound Name: AMG 900

Cat. No.: B1683941

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## Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **AMG 900** for in vitro studies?

A1: The recommended solvent for dissolving **AMG 900** is dimethyl sulfoxide (DMSO).<sup>[1]</sup> It is advisable to use anhydrous or high-purity DMSO, as the solvent is hygroscopic and absorbed water can reduce the solubility of the compound.

Q2: What is the solubility of **AMG 900** in DMSO?

A2: **AMG 900** is soluble in DMSO at various concentrations. Different suppliers report slightly different maximum concentrations, so it is always best to consult the product-specific datasheet. Generally, stock solutions of 10 mM can be prepared, often with gentle warming. Some sources indicate solubility of up to 50 mg/mL or even 100 mg/mL in fresh DMSO.

Q3: How should I prepare a stock solution of **AMG 900**?

A3: To prepare a stock solution, it is recommended to weigh the desired amount of **AMG 900** powder and add the calculated volume of DMSO to achieve the target concentration. For example, to make a 10 mM stock solution, you would dissolve 5.036 mg of **AMG 900** (Molecular Weight: 503.58 g/mol) in 1 mL of DMSO. To aid dissolution, you can gently warm the solution and use an ultrasonic bath.

Q4: How should I store the **AMG 900** stock solution?

A4: **AMG 900** stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q5: What is the mechanism of action of **AMG 900**?

A5: **AMG 900** is a potent and selective pan-Aurora kinase inhibitor, targeting Aurora A, Aurora B, and Aurora C.<sup>[2]</sup> These kinases are crucial for proper cell division (mitosis). By inhibiting these kinases, **AMG 900** disrupts several mitotic processes, including centrosome separation, spindle assembly, and chromosome segregation. This leads to failed cell division, resulting in cells with multiple sets of chromosomes (polyploidy) and ultimately, programmed cell death (apoptosis).<sup>[3][4]</sup> A key downstream effect of Aurora B inhibition by **AMG 900** is the reduction of phosphorylation of histone H3 on serine 10.<sup>[4]</sup>

## Troubleshooting Guide

Issue 1: **AMG 900** powder is not fully dissolving in DMSO.

- Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
- Solution:
  - Try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing.
  - Use an ultrasonic bath to aid dissolution.<sup>[5]</sup>
  - Ensure you are using fresh, anhydrous DMSO.
  - If the issue persists, consider preparing a slightly lower concentration stock solution.

Issue 2: My **AMG 900** solution precipitates after being diluted in aqueous cell culture medium.

- Possible Cause: **AMG 900** has low aqueous solubility, and the sudden change in solvent polarity can cause it to precipitate.
- Solution:

- Direct Dilution: Add the small volume of the concentrated **AMG 900** DMSO stock solution directly into the larger volume of cell culture medium while gently swirling or vortexing the medium. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.
- Stepwise Dilution is Not Recommended: Avoid making intermediate dilutions of the DMSO stock in aqueous buffers (like PBS) before the final dilution in the complete cell culture medium, as this often increases the likelihood of precipitation.
- Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation issues.[6][7] Most cell lines can tolerate up to 0.1% DMSO without significant effects.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Issue 3: I am observing unexpected or inconsistent results in my cell-based assays.

- Possible Cause: This could be due to several factors, including incorrect dosage, degradation of the compound, or issues with the experimental setup.
- Solution:
  - Confirm Concentration: Double-check your calculations for the stock solution and final dilutions.
  - Fresh Aliquots: Use a fresh aliquot of the **AMG 900** stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
  - Vehicle Control: Always run a parallel experiment with a vehicle control (cells treated with the same concentration of DMSO as the **AMG 900**-treated cells) to ensure that the observed effects are due to the compound and not the solvent.
  - Positive Control: If possible, include a positive control for the expected cellular phenotype (e.g., another known Aurora kinase inhibitor).

## Quantitative Data Summary

Parameter	Value	Reference
Molecular Weight	503.58 g/mol	[1]
Solubility in DMSO	Up to 10 mM (with gentle warming)	
IC <sub>50</sub> Aurora A	5 nM	
IC <sub>50</sub> Aurora B	4 nM	
IC <sub>50</sub> Aurora C	1 nM	
EC <sub>50</sub> (Cell Proliferation)	0.7 - 5.3 nM (in various tumor cell lines)	

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM **AMG 900** Stock Solution in DMSO

- Materials:
  - AMG 900** powder
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Sterile microcentrifuge tubes
  - Calibrated analytical balance
  - Vortex mixer
  - Ultrasonic water bath (optional)
  - Water bath at 37°C (optional)
- Procedure:
  1. Equilibrate the **AMG 900** vial and DMSO to room temperature.

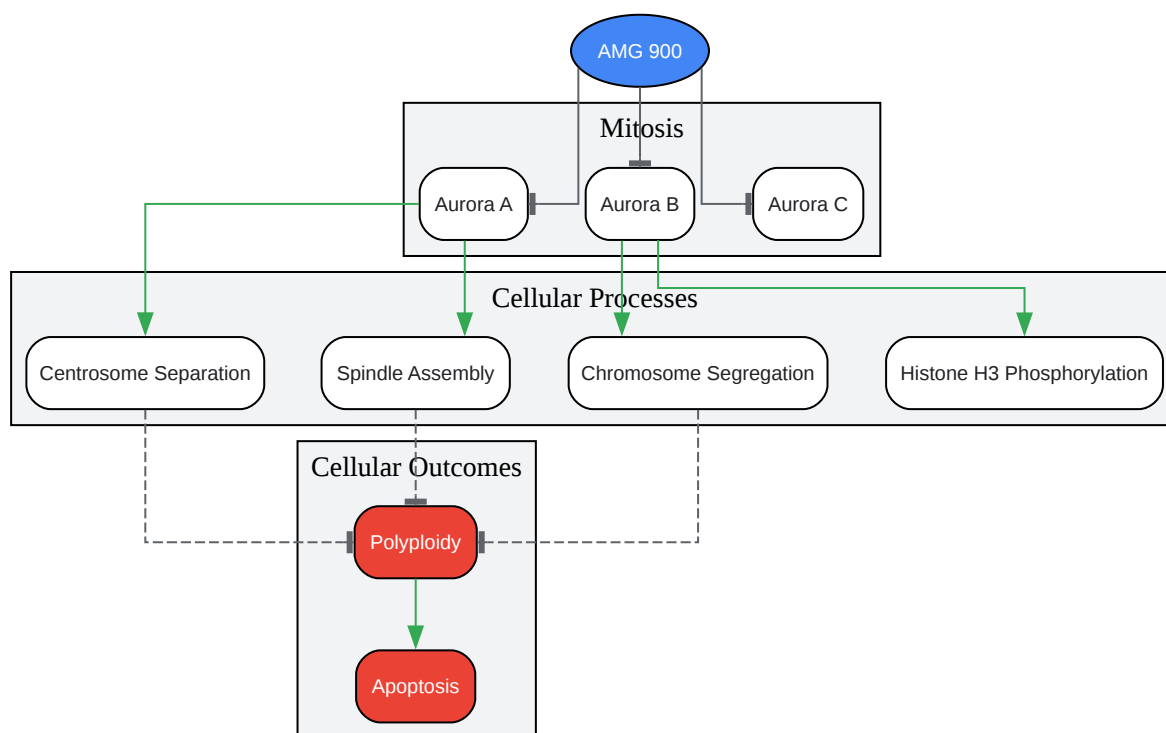
2. In a sterile microcentrifuge tube, weigh out 5.036 mg of **AMG 900**.
3. Add 1 mL of anhydrous DMSO to the tube.
4. Vortex the tube for 1-2 minutes to facilitate dissolution.
5. If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.
6. Alternatively, or in addition, place the tube in an ultrasonic water bath for 10-15 minutes.
7. Visually inspect the solution to ensure it is clear and free of particulates.
8. Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
9. Store the aliquots at -20°C or -80°C.

#### Protocol 2: In Vitro Cell Proliferation Assay

- Materials:
  - Cancer cell line of interest
  - Complete cell culture medium
  - 96-well cell culture plates
  - 10 mM **AMG 900** stock solution in DMSO
  - Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
  - Plate reader
- Procedure:
  1. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

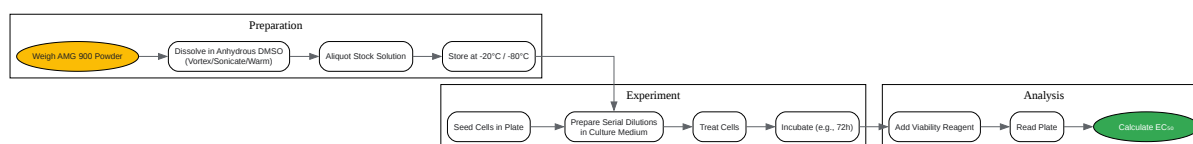
2. Prepare serial dilutions of the 10 mM **AMG 900** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., 0.1%).
3. Remove the old medium from the cells and add the medium containing the different concentrations of **AMG 900** or the vehicle control.
4. Incubate the plate for the desired duration (e.g., 72 hours).
5. Add the cell viability reagent to each well according to the manufacturer's instructions.
6. Incubate for the recommended time.
7. Measure the absorbance or fluorescence using a plate reader.
8. Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC<sub>50</sub> value.

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: **AMG 900** inhibits Aurora kinases, leading to mitotic disruption and apoptosis.



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Caption: Workflow for preparing **AMG 900** and conducting a cell proliferation assay.

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